2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has explored the antimicrobial properties of compounds structurally similar to 2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized compounds related to pyridothienopyrimidines and pyridothienotriazines, demonstrating their potential in vitro antimicrobial activities. Another study by Zhuravel et al. (2005) also highlighted the synthesis of novel compounds with significant antimicrobial activity against bacterial and fungal strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002)(Zhuravel et al., 2005).
Application in Polymer Science
Faghihi and Mozaffari (2008) explored the synthesis of new polyamides using related pyridine compounds, demonstrating their utility in creating polymers with specific thermal properties and solubility characteristics (Faghihi & Mozaffari, 2008).
Drug Development
Samala et al. (2014) utilized a similar compound in the development of Mycobacterium tuberculosis pantothenate synthetase inhibitors, highlighting its potential use in drug discovery and development (Samala et al., 2014).
Properties
IUPAC Name |
2-[[2-(2,4-dimethylphenyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-11-4-5-13(12(2)8-11)9-16(23)21-19-17(18(20)24)14-6-7-22(3)10-15(14)25-19;/h4-5,8H,6-7,9-10H2,1-3H3,(H2,20,24)(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEALKUTENRNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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